molecular formula C16H17N3O4S3 B11648973 N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B11648973
M. Wt: 411.5 g/mol
InChI Key: RFMOZXAKFFKPMD-UHFFFAOYSA-N
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Description

1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a morpholine sulfonyl group, a thiophene carbonyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The sulfonyl and thiourea groups play crucial roles in these interactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(MORPHOLINE-4-SULFONYL)-2-NITROPHENYL]MORPHOLINE
  • 4-(2-CHLORO-4-NITROPHENYL)MORPHOLINE
  • 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE

Uniqueness

1-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O4S3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H17N3O4S3/c20-15(14-2-1-11-25-14)18-16(24)17-12-3-5-13(6-4-12)26(21,22)19-7-9-23-10-8-19/h1-6,11H,7-10H2,(H2,17,18,20,24)

InChI Key

RFMOZXAKFFKPMD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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